molecular formula C3H2BrClN2 B2606059 3-bromo-5-chloro-1H-pyrazole CAS No. 1015779-45-9

3-bromo-5-chloro-1H-pyrazole

Cat. No.: B2606059
CAS No.: 1015779-45-9
M. Wt: 181.42
InChI Key: XSRGYFXCFOOSBM-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. The presence of bromine and chlorine atoms at the 3 and 5 positions, respectively, makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-chloro-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromo-1-chloropyridinium chloride with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-chloro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

3-Bromo-5-chloro-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

    3-Bromo-1H-pyrazole: Lacks the chlorine atom at the 5 position.

    5-Chloro-1H-pyrazole: Lacks the bromine atom at the 3 position.

    3,5-Dibromo-1H-pyrazole: Contains bromine atoms at both the 3 and 5 positions.

Uniqueness: The presence of both bromine and chlorine atoms in 3-bromo-5-chloro-1H-pyrazole imparts unique chemical properties, making it more versatile in various reactions compared to its analogs. This dual substitution pattern can influence the compound’s reactivity and biological activity, providing a broader range of applications .

Properties

IUPAC Name

3-bromo-5-chloro-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrClN2/c4-2-1-3(5)7-6-2/h1H,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRGYFXCFOOSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015779-45-9
Record name 3-bromo-5-chloro-1H-pyrazole
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